molecular formula C16H13FO2 B8605999 4-[3-(4-Fluorophenoxy)phenyl]-3-butyn-2-ol CAS No. 188534-03-4

4-[3-(4-Fluorophenoxy)phenyl]-3-butyn-2-ol

Cat. No.: B8605999
CAS No.: 188534-03-4
M. Wt: 256.27 g/mol
InChI Key: UATKCSOGBBYBBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[3-(4-Fluorophenoxy)phenyl]-3-butyn-2-ol is a useful research compound. Its molecular formula is C16H13FO2 and its molecular weight is 256.27 g/mol. The purity is usually 95%.
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Properties

CAS No.

188534-03-4

Molecular Formula

C16H13FO2

Molecular Weight

256.27 g/mol

IUPAC Name

4-[3-(4-fluorophenoxy)phenyl]but-3-yn-2-ol

InChI

InChI=1S/C16H13FO2/c1-12(18)5-6-13-3-2-4-16(11-13)19-15-9-7-14(17)8-10-15/h2-4,7-12,18H,1H3

InChI Key

UATKCSOGBBYBBZ-UHFFFAOYSA-N

Canonical SMILES

CC(C#CC1=CC(=CC=C1)OC2=CC=C(C=C2)F)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A 30-gallon, glass-lined reactor was charged with 3-(4-fluoro-phenoxy)-iodobenzene (10.0 kg), copper(I) iodide (60.6 g), triphenyl-phosphine (95.0 g), bis(acetonitrile)palladium(II) chloride, and methyl t-butyl ether (27 kg). The mixture was cooled to 0°-10° C. and 55% aqueous 3-butyn-2-ol (4.20 kg) was added. Diisopropylamine (3.8 kg) was added to initiate the reaction and N2 was bubbled up from the bottom valve for a few minutes to agitate the reaction mixture. The reaction mixture was agitated at 15°-25° C. for 1.5 hours and then quenched by addition of 28% aqueous ammonia (12 kg) and brine (30 kg). The layers were separated and the organic phase was washed sequentially with brine (35 kg), 10% aqueous HCl (18 kg), 10% aqueous NaHCO3 (18 kg), and brine (35 kg). The organic phase was then stirred for 45 minutes with anhydrous MgSO4 (1.5 kg), PWA carbon (1.0 kg), and Ultra Norit C (1.0 kg) and filtered to give a solution of 4-[3-(4-fluorophenoxy)phenyl]-3-butyn-2-ol in methyl t-butyl ether which was used in the next step.
Quantity
10 kg
Type
reactant
Reaction Step One
Quantity
95 g
Type
reactant
Reaction Step One
Name
copper(I) iodide
Quantity
60.6 g
Type
catalyst
Reaction Step One
Name
bis(acetonitrile)palladium(II) chloride
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
27 kg
Type
solvent
Reaction Step One
Quantity
4.2 kg
Type
reactant
Reaction Step Two
Quantity
3.8 kg
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

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